![molecular formula C21H26N2O B246854 N,1-dibenzyl-N-methyl-3-piperidinecarboxamide](/img/structure/B246854.png)
N,1-dibenzyl-N-methyl-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dibenzyl-N-methyl-3-piperidinecarboxamide, also known as Dibenzylpiperazine (DBZP), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBZP is a piperazine derivative that has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mechanism of Action
DBZP works by modulating the activity of various biological pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. DBZP has also been found to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
DBZP has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. DBZP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, DBZP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using DBZP in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying different biological systems. However, one limitation of using DBZP is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of DBZP can be challenging, and the purity of the compound may vary depending on the synthesis method used.
Future Directions
There are several future directions for DBZP research. One area of interest is the development of DBZP-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the use of DBZP as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, DBZP has shown promising results in cancer studies, and further research is needed to explore its potential as an anti-cancer agent. Finally, the development of more efficient synthesis methods for DBZP could lead to increased availability and accessibility for research purposes.
In conclusion, DBZP is a promising compound for scientific research due to its ability to modulate various biological pathways. Its potential therapeutic properties make it a promising candidate for drug development in the future. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
DBZP can be synthesized through a multistep process starting from commercially available chemicals. The synthesis involves the reaction of benzylamine with methyl 3-piperidinecarboxylate to form N-benzyl-N-methyl-3-piperidinecarboxamide. This intermediate is then treated with benzyl bromide to yield DBZP. The purity of DBZP can be improved through recrystallization or column chromatography.
Scientific Research Applications
DBZP has been studied for its potential therapeutic properties in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DBZP has also been found to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug development.
properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N,1-dibenzyl-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O/c1-22(15-18-9-4-2-5-10-18)21(24)20-13-8-14-23(17-20)16-19-11-6-3-7-12-19/h2-7,9-12,20H,8,13-17H2,1H3 |
InChI Key |
OZQBWWHZFANMHF-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.